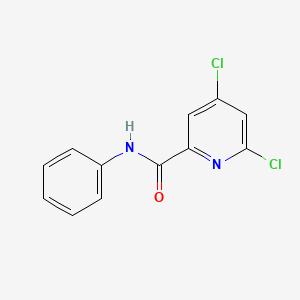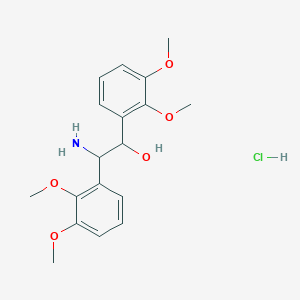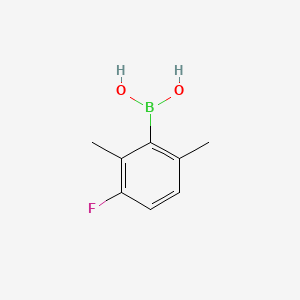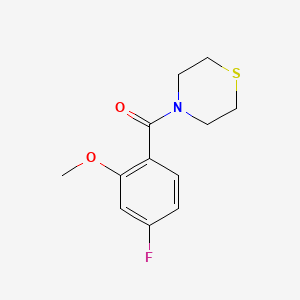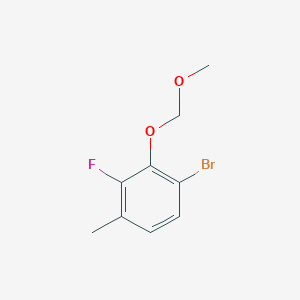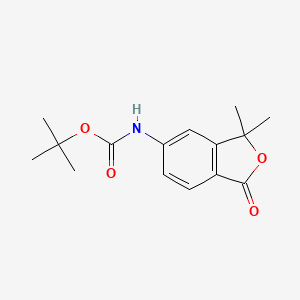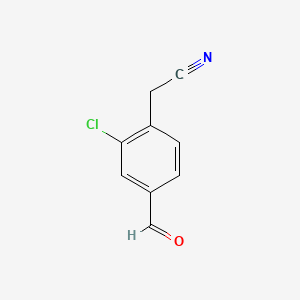![molecular formula C8H7BrN2O B14020669 (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that contains a bromine atom, a pyrazole ring fused to a pyridine ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and subsequent introduction of the methanol group One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)aldehyde or (4-Bromopyrazolo[1,5-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxypyrazolo[1,5-a]pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
科学研究应用
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
(4-Chloropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Nitropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy as a bioactive molecule.
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
(4-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-4,12H,5H2 |
InChI 键 |
JBJANJPMDOHXGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C(C=N2)CO)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


